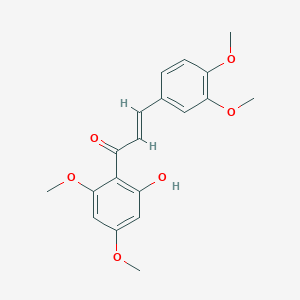

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

Description

Properties

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C19H20O6/c1-22-13-10-15(21)19(18(11-13)25-4)14(20)7-5-12-6-8-16(23-2)17(9-12)24-3/h5-11,21H,1-4H3/b7-5+ |

InChI Key |

CEBBHGDAHZDJTP-FNORWQNLSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, a flavonoid compound of interest for its potential pharmacological activities. The synthesis is primarily achieved through the Claisen-Schmidt condensation, a reliable and widely used method for the formation of chalcones. This document outlines the detailed experimental protocol, presents key quantitative data, and includes visualizations of the synthesis pathway and experimental workflow.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₆ |

| Molecular Weight | 344.36 g/mol |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

| CAS Number | 10496-67-0 |

| Appearance | Yellow solid (predicted) |

| Solubility | Soluble in methanol and other organic solvents. |

Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is accomplished via a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 2'-hydroxychalcones.[1]

Materials:

-

2'-hydroxy-4',6'-dimethoxyacetophenone

-

3,4-dimethoxybenzaldehyde

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (or Methanol)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Ethyl acetate (for extraction, if necessary)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying, if necessary)

-

Silica gel for column chromatography (for purification)

-

Hexane and Ethyl acetate (for column chromatography elution)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (or sodium hydroxide). The concentration of the base can vary, with reports using 20% w/v KOH in ethanol.[1] The amount of base should be in molar excess.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight. Some syntheses of similar chalcones report reaction times of 24 hours.[2]

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by slowly adding a dilute solution of hydrochloric acid until it reaches a pH of approximately 3-4. This will precipitate the chalcone.

-

Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

-

For higher purity, the crude product can be subjected to column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Quantitative Data from Analogous Syntheses

| Reactant 1 | Reactant 2 | Base/Solvent | Yield Range |

| Substituted 2'-hydroxy-acetophenones | Substituted benzaldehydes | aq. KOH / Ethanol | 22-85%[1] |

| 5′-fluoro-2′-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH (solid) | 96% (mechanochemical)[2] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Caption: Experimental workflow for the synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Characterization

The synthesized 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) of the enone system.

This guide provides a robust framework for the successful synthesis and purification of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone. Researchers should adhere to standard laboratory safety practices when performing these procedures.

References

A Comprehensive Technical Guide on the Biological Activities of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, a member of the chalcone family of compounds known for their diverse pharmacological potential. This document summarizes key findings on its anti-inflammatory, anticancer, and antimicrobial properties, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Biological Activities

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone has demonstrated a range of biological effects, primarily centered around its anti-inflammatory, anticancer, and antimicrobial activities. These properties are attributed to its unique chemical structure, which allows it to interact with various cellular targets and signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone are linked to its ability to modulate key inflammatory pathways. Research on this and structurally similar chalcones has shown a consistent pattern of inhibiting pro-inflammatory mediators. A study on 2'-hydroxy-4,3′,4′,6′-tetramethoxychalcone, isolated from Chloranthus henryi, revealed significant anti-inflammatory activities in BV2 microglial cells.[1] This activity is concentration-dependent and involves the inhibition of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Consequently, the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), is significantly reduced.[1] The underlying mechanism for these effects is often the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[2]

Anticancer Activity

The anticancer potential of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and its analogs is an area of active investigation. Chalcones, in general, are known to exhibit cytotoxic effects against various cancer cell lines.[3] For instance, the structurally related 2'-hydroxy-2,3,4′,6′-tetramethoxychalcone has been identified as a potent telomerase inhibitor, which downregulates the expression of hTERT and reduces the colony formation ability of A549 lung cancer cells.[1] Furthermore, many chalcones induce apoptosis (programmed cell death) in cancer cells.[3][4] The pro-survival NF-κB pathway is also a target in the anticancer activity of chalcones, and its inhibition can contribute to the apoptotic effects observed.[5]

Antimicrobial Activity

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone has also been reported to possess antibacterial properties. Specifically, it has shown activity against Escherichia coli and Staphylococcus epidermis, with a minimum inhibitory concentration (MIC) of 10 μg/mL for both strains.[6] Additionally, the related compound 2-hydroxy 4,4',6'-trimethoxy chalcone has demonstrated significant antifungal activity against a range of fungal species by inhibiting spore germination.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and its closely related analogs.

Table 1: Antibacterial Activity of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli | 10 µg/mL | [6] |

| Staphylococcus epidermis | 10 µg/mL | [6] |

Table 2: Antifungal Activity of a Structurally Similar Chalcone (2-hydroxy 4,4',6'-trimethoxy chalcone)

| Fungal Species | Inhibition of Spore Germination (%) at 2000 ppm | Reference |

| Ustilago cynodontis | >78% | [7] |

| Alternaria brassicicola | >78% | [7] |

| Alternaria solani | >78% | [7] |

| Aspergillus flavus | >78% | [7] |

Table 3: IC50 Values of Structurally Related Hydroxychalcones in Various Assays

| Compound | Assay | Cell Line/Target | IC50 Value | Reference |

| 2′-hydroxy-3,4,5-trimethoxychalcone | Nitric Oxide Production | LPS-activated BV-2 microglial cells | 2.26 µM | [1] |

| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | Nitric Oxide Production | LPS-activated BV-2 microglial cells | 1.10 µM | [1] |

| 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone derivatives | NF-κB Inhibition | Low micromolar | [1] | |

| 2′-hydroxy- and 2′-hydroxy-4′,6′-dimethoxychalcones | Acetylcholinesterase Inhibition | Human AChE | 40–85 µM | [8] |

| 2′,4′,3,4-tetrahydroxy-chalcone (Butein) | HOCl Scavenging | 1 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of chalcones, based on protocols described in the cited literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the chalcone on cell viability and to determine its cytotoxic potential.

-

Cell Culture: Cancer cell lines (e.g., A549, HepG2, MCF-7) or inflammatory cell lines (e.g., RAW 264.7, BV2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made to achieve the desired final concentrations in the cell culture medium. The cells are then treated with various concentrations of the chalcone for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, in cell culture supernatants.

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates and treated with various concentrations of the chalcone for 1 hour before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression (e.g., NF-κB Pathway)

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Cells are treated with the chalcone and/or an inflammatory stimulus, then washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκBα, COX-2, iNOS, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Caption: Inhibition of the NF-κB Signaling Pathway by 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Caption: General Workflow for In Vitro Anticancer Activity Screening of Chalcones.

Conclusion

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a promising bioactive compound with multifaceted pharmacological activities. Its anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway and downstream inflammatory mediators, make it a candidate for further investigation in inflammatory disease models. Similarly, its potential as an anticancer agent, likely through the induction of apoptosis and inhibition of key cancer-related enzymes, warrants more detailed studies. The documented antibacterial and antifungal properties further broaden its therapeutic potential. While more specific quantitative data for this particular chalcone is needed, the existing evidence from structurally related compounds provides a strong rationale for its continued exploration in drug discovery and development. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to further elucidate the mechanisms of action and therapeutic efficacy of this and other related chalcones.

References

- 1. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a flavonoid compound belonging to the chalcone family, which is known for a wide range of biological activities. This technical guide provides a comprehensive overview of the putative mechanism of action of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, drawing upon evidence from structurally related compounds. The primary focus is on its anti-inflammatory, anticancer, and enzyme-inhibitory properties. This document details the key signaling pathways likely modulated by this compound, presents available quantitative data from a closely related isomer, and provides detailed experimental protocols for assays relevant to its mechanistic study. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. They are abundantly found in plants and have been the subject of extensive research due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. The substitution pattern of hydroxyl and methoxy groups on the two aromatic rings of the chalcone scaffold plays a crucial role in determining their biological potency and mechanism of action. 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, with its specific methoxylation pattern, is a subject of growing interest for its potential therapeutic applications. This guide synthesizes the current understanding of its likely mechanisms of action based on studies of similar chalcone derivatives.

Putative Anti-inflammatory Mechanism of Action

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Chalcones have demonstrated significant anti-inflammatory properties, and it is highly probable that 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone shares these effects through the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators and Enzymes

Structurally similar hydroxychalcones have been shown to inhibit the production of key pro-inflammatory mediators. This includes a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) levels. The mechanism underlying this inhibition is the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.[1][2]

Modulation of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory process, controlling the expression of a myriad of pro-inflammatory genes.

-

MAPK Pathway: Chalcones have been observed to suppress the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK).[3] By inhibiting their activation, the downstream signaling cascade leading to the production of inflammatory cytokines is attenuated.

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Chalcones are known to prevent this translocation by inhibiting IκB degradation.[3]

Potential Anticancer Mechanism of Action

The anticancer properties of chalcones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[4]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Chalcones can induce cell cycle arrest at various phases, thereby halting the proliferation of cancer cells. For instance, some chalcones have been shown to cause G0/G1 phase arrest by downregulating the expression of cyclin D and cyclin-dependent kinases (CDKs).[4][5]

Inhibition of Telomerase

Telomerase is an enzyme that maintains the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. 2'-Hydroxy-2,3,4',6'-tetramethoxychalcone, a compound with a similar substitution pattern, has been identified as a potent telomerase inhibitor that downregulates the expression of the catalytic subunit hTERT.[1][6] This suggests a potential mechanism for the anticancer activity of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Enzyme Inhibition

Beyond their effects on signaling pathways, hydroxychalcones are known to directly inhibit the activity of various enzymes.

-

Tyrosinase Inhibition: Some hydroxychalcones are potent inhibitors of tyrosinase, the key enzyme in melanin synthesis, suggesting potential applications in treating hyperpigmentation disorders.[7][8]

-

Lipoxygenase Inhibition: Lipoxygenases are involved in the inflammatory cascade. Certain 2'-hydroxychalcones have demonstrated inhibitory activity against these enzymes.

-

Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Some 2'-hydroxychalcones have shown inhibitory activity against this enzyme, suggesting neuroprotective potential.[7][9]

Quantitative Data

While specific quantitative data for 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is limited in the public domain, a study on the closely related isomer, 2'-hydroxy-3',4',3,4-tetramethoxychalcone , provides valuable insights into its potential anti-inflammatory potency.[10]

| Parameter | Value | Cell Line/System | Reference |

| Inhibition of LTB4 release | Concentration-dependent | Human neutrophils | [10] |

| Inhibition of TXB2 generation | Concentration-dependent | Human platelets | [10] |

| Inhibition of neutrophil degranulation | Concentration-dependent | Human neutrophils | [10] |

| Inhibition of synovial human recombinant phospholipase A2 activity | Concentration-dependent | Enzyme assay | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][6][11][12][13]

Western Blot for MAPK and NF-κB Pathway Proteins

This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways.

-

Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα) overnight at 4°C.[14][15][16][17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15][16][17]

NF-κB Nuclear Translocation Assay

This assay visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the compound and an inflammatory stimulus (e.g., LPS or TNF-α).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI or Hoechst.

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear to cytoplasmic fluorescence intensity of the p65 signal.[18][19][20]

Telomerase Activity Assay (TRAP Assay)

This assay measures the activity of the telomerase enzyme.

-

Cell Lysate Preparation: Prepare cell extracts using a lysis buffer that preserves telomerase activity.

-

Telomerase Extension: Incubate the cell lysate with a TS primer, dNTPs, and a TRAP buffer. Telomerase in the lysate will add telomeric repeats to the primer.

-

PCR Amplification: Amplify the extension products using PCR with a forward (TS) and a reverse primer.

-

Detection: Separate the PCR products on a polyacrylamide gel and visualize them by staining with a fluorescent dye. The characteristic ladder of bands indicates telomerase activity.[21][22][23][24]

Visualizations

Signaling Pathways

Caption: Putative anti-inflammatory mechanism via MAPK and NF-κB pathways.

Caption: Potential anticancer mechanisms of action.

Experimental Workflow

Caption: General workflow for in vitro mechanism of action studies.

Conclusion

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a promising natural product derivative with significant potential for therapeutic applications, particularly in the areas of inflammation and cancer. Based on the extensive research on structurally related chalcones, its mechanism of action likely involves the modulation of key cellular signaling pathways such as MAPK and NF-κB, induction of apoptosis and cell cycle arrest, and inhibition of telomerase. The provided experimental protocols offer a robust framework for the detailed investigation of these mechanisms. Further research is warranted to fully elucidate the specific molecular targets and to validate these putative mechanisms for 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, which will be crucial for its future development as a therapeutic agent.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-Hydroxy-2,4,4',6'-tetramethoxychalcone | 64200-22-2 | FH66394 [biosynth.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 21. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. telomer.com.tr [telomer.com.tr]

- 23. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. youtube.com [youtube.com]

An In-Depth Technical Guide to 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a substituted chalcone, a class of compounds belonging to the flavonoid family, which is of significant interest to the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, detailed experimental protocols for its synthesis, and an exploration of its role in modulating key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₆ | PubChem[1] |

| Molecular Weight | 344.36 g/mol | Guidechem[2] |

| CAS Number | 10496-67-0 | Guidechem[2] |

| Appearance | Not explicitly reported; likely a solid. | General knowledge of chalcones |

| Melting Point | Data not available. A related compound, 2',4,4',6-Tetrahydroxy-3-methoxy-a-methylchalcone, has a reported melting point of 300 °C. | Inferred from related compounds |

| Boiling Point | Data not available. | |

| Solubility | Data not available. A related compound, 2'-Hydroxy-2,4,4',6'-tetramethoxychalcone, is reported as "Insoluble (3.1E-3 g/L) (25 °C)".[3] | Inferred from related compounds |

| pKa | Data not available. | |

| logP (XLogP3-AA) | 3.8 | PubChem[1] |

| Topological Polar Surface Area | 74.2 Ų | Guidechem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 6 | Guidechem[2] |

| Rotatable Bond Count | 7 | Guidechem[2] |

Note: The melting point and solubility data are for structurally related compounds and should be considered as indicative rather than absolute values for 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Experimental Protocols

Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone via Claisen-Schmidt Condensation

The most common and versatile method for the synthesis of chalcones is the Claisen-Schmidt condensation.[4][5][6][7] This reaction involves the base- or acid-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.

General Protocol:

-

Reactant Preparation: Equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde are dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) or acid (e.g., gaseous HCl or p-toluenesulfonic acid) is added to the reaction mixture.[7]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to several days, depending on the reactivity of the substrates.[7]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into cold water and acidified (if a base catalyst was used) to precipitate the crude chalcone.

-

Purification: The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Diagram 1: General Workflow for Claisen-Schmidt Condensation

Caption: Workflow for the synthesis of chalcones.

Biological Activities and Signaling Pathways

Chalcones have been extensively studied for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[8][9][10] These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chalcones have demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][11][12][13]

NF-κB Pathway Inhibition:

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[9][14] Chalcones can inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[14]

MAPK Pathway Inhibition:

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, also plays a crucial role in inflammation.[11][12] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that promote the expression of inflammatory mediators. Chalcones have been shown to inhibit the phosphorylation and activation of these MAPK proteins.[11]

Diagram 2: Inhibition of Inflammatory Signaling Pathways by Chalcones

References

- 1. 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone | C19H20O6 | CID 5373259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on a specific subclass: 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and its derivatives and analogues. These compounds have demonstrated promising anti-inflammatory, anticancer, and antioxidant properties. This document provides a comprehensive overview of their synthesis, biological activities with quantitative data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This core scaffold is amenable to various chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored biological activities.[3][4][5] The subject of this guide, 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, and its related compounds, are distinguished by their specific hydroxylation and methoxylation patterns, which have been shown to be crucial for their bioactivity.[6][7] These compounds often exert their effects by modulating key cellular signaling pathways implicated in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and its Analogues

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[5][9] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

General Synthesis Protocol: Claisen-Schmidt Condensation

A general protocol for the synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is as follows:

-

Reactant Preparation: Equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.[10]

-

Base Catalysis: A catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture.[10] The base facilitates the deprotonation of the acetophenone, forming an enolate ion.

-

Condensation: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

-

Dehydration: The resulting aldol addition product readily undergoes dehydration to form the α,β-unsaturated ketone, yielding the chalcone.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the crude chalcone.

-

Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol to afford the pure 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.[10]

A visual representation of the general synthesis workflow is provided below.

Caption: General workflow for the synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Biological Activities and Quantitative Data

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and its analogues exhibit a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent. The following tables summarize the available quantitative data (IC50 values) for these compounds.

Table 1: Anti-inflammatory Activity of Chalcone Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | NO Production | RAW 264.7 | Not specified, but significant inhibition | [7] |

| 2′-hydroxy-4′,6′-dimethoxychalcone | NO Production | RAW 264.7 | ~10 (approx.) | [11] |

| Flavokawain C | NF-κB Inhibition | K562 | 8 | [12] |

| Butein | NF-κB Inhibition | K562 | 30 | [12] |

Table 2: Anticancer Activity of Chalcone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [13] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [13] |

| 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone | MDA-MB-231 (Breast) | Not specified, but potent | [14] |

| Quinazoline Chalcone Derivative (Compound 80) | Not specified | 0.19 | [9] |

| (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one | Various cancer cell lines | 0.003 - 0.009 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and its analogues.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PC-3, SiHa) and normal cells (e.g., MCF-12F, MCR-5) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[13][14]

-

Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined using a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

-

Treatment: Pre-treat the cells with different concentrations of the chalcone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[7]

-

Griess Reagent: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect HEK293T cells with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase control plasmid.[12][15]

-

Treatment: After 24 hours, pre-treat the transfected cells with the chalcone derivatives for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.[12]

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Western Blot Analysis for NF-κB and MAPK Signaling

-

Cell Treatment and Lysis: Treat cells with the chalcone derivatives and/or stimulants (e.g., LPS, TNF-α), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-p38, total p38, etc.).[2][7]

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and its analogues.

Inhibition of the NF-κB Signaling Pathway

Caption: Chalcones inhibit the NF-κB pathway by preventing IKK activation.

Modulation of the MAPK Signaling Pathway

Caption: Chalcones can suppress inflammation by inhibiting p38 and JNK MAPK pathways.

Conclusion

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. Their straightforward synthesis, coupled with their ability to modulate key cellular signaling pathways, makes them attractive candidates for further drug development efforts. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding and further investigation of these valuable molecules. Future research should focus on elucidating the structure-activity relationships in more detail, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a substituted chalcone with potential pharmacological activities. The biosynthesis of this complex molecule in nature relies on the availability of specific precursor molecules. This technical guide provides a comprehensive overview of the natural sources of these precursors, their biosynthetic pathways, and methods for their extraction and quantification. Understanding these precursors is crucial for researchers interested in the natural synthesis, semi-synthesis, or biotechnological production of this and related chalcones.

The immediate biosynthetic precursors to 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone are 2'-hydroxy-4,6-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde . This guide will focus on the natural occurrence and biosynthesis of these two key molecules.

Precursor 1: 2'-Hydroxy-4,6-dimethoxyacetophenone

Natural Sources and Quantitative Data

| Plant Source | Compound | Plant Part | Extraction Yield (General) | Reference |

| Peperomia glabella | 2'-Hydroxy-4,6-dimethoxyacetophenone | Leaves | Data not available | [1] |

Biosynthesis of 2'-Hydroxy-4,6-dimethoxyacetophenone

The biosynthesis of 2'-hydroxy-4,6-dimethoxyacetophenone begins with the formation of phloroacetophenone, a phloroglucinol derivative. Phloroglucinols are synthesized via the polyketide pathway, where one molecule of an acyl-CoA starter unit condenses with three molecules of malonyl-CoA.[2] Subsequent methylation steps, catalyzed by O-methyltransferases (OMTs), would then yield 2'-hydroxy-4,6-dimethoxyacetophenone.

Experimental Protocols

This protocol is a generalized procedure for the extraction of phenolic compounds from Peperomia leaves and can be adapted for the isolation of 2'-hydroxy-4,6-dimethoxyacetophenone.

-

Plant Material Preparation: Air-dry the leaves of Peperomia glabella at room temperature and grind them into a fine powder.

-

Maceration: Soak the powdered plant material in methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Fractionation: The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate fractions containing the desired acetophenone.

-

Purification: Further purification can be achieved by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Precursor 2: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Natural Sources and Quantitative Data

3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, is found in a variety of plants, including peppermint (Mentha piperita), ginger (Zingiber officinale), and raspberry (Rubus idaeus).[3] While it is a known component of their essential oils and oleoresins, specific quantitative data for veratraldehyde is often not reported in general analyses. The concentration can be low, often in the range of 10 to 30 ppm in finished products derived from these plants.[3]

| Plant Source | Compound | Plant Part | General Yield/Concentration | Reference |

| Mentha piperita (Peppermint) | 3,4-Dimethoxybenzaldehyde | Leaves | Present in essential oil, low concentration. | [3] |

| Zingiber officinale (Ginger) | 3,4-Dimethoxybenzaldehyde | Rhizome | Present in oleoresin. | [3] |

| Rubus idaeus (Raspberry) | 3,4-Dimethoxybenzaldehyde | Fruit | Present in aroma compounds. | [3] |

Biosynthesis of 3,4-Dimethoxybenzaldehyde

The biosynthesis of 3,4-dimethoxybenzaldehyde starts from the shikimate pathway, which produces aromatic amino acids. A key intermediate is 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This intermediate then undergoes two successive O-methylation steps, catalyzed by O-methyltransferases (OMTs), with S-adenosyl methionine (SAM) serving as the methyl group donor, to yield 3,4-dimethoxybenzaldehyde.

Experimental Protocols

This protocol provides a general framework for the quantification of 3,4-dimethoxybenzaldehyde in plant essential oils or oleoresins using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

For essential oils, dilute the oil in a suitable solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

-

For oleoresins or crude extracts, perform a solvent extraction (e.g., with ethanol or hexane), filter, and concentrate the extract. Then, dilute the concentrated extract in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 550.

-

-

Quantification:

-

Identify 3,4-dimethoxybenzaldehyde based on its retention time and mass spectrum compared to a pure standard.

-

Prepare a calibration curve using a series of known concentrations of a 3,4-dimethoxybenzaldehyde standard.

-

Quantify the amount of 3,4-dimethoxybenzaldehyde in the sample by comparing its peak area to the calibration curve.

-

Final Biosynthetic Step: Formation of the Chalcone

The final step in the biosynthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a condensation reaction between 2'-hydroxy-4,6-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde. This reaction is catalyzed by the enzyme chalcone synthase (CHS) .

Conclusion

This technical guide has outlined the natural sources and biosynthetic pathways of the key precursors to 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone. While the direct natural sources of the final chalcone are known to be Murraya caloxylon and Millettia leucantha, understanding the origins of its building blocks, 2'-hydroxy-4,6-dimethoxyacetophenone from sources like Peperomia glabella and 3,4-dimethoxybenzaldehyde from plants such as peppermint and ginger, is essential for a complete picture of its natural synthesis. The provided biosynthetic pathways and generalized experimental protocols serve as a foundation for further research into the isolation, quantification, and potential biotechnological production of these valuable precursor molecules. Further investigation is needed to obtain precise quantitative data for these precursors in their natural sources and to elucidate the specific enzymes involved in their biosynthesis in the respective plant species.

References

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone: A Technical Guide on its Potential as a Telomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone as a potential telomerase inhibitor. It is important to note that, to date, no direct experimental evidence of telomerase inhibition by this specific compound has been published in peer-reviewed literature. This guide is therefore based on the established telomerase inhibitory activity of a structurally analogous compound, 2'-Hydroxy-2,3,4',6'-tetramethoxychalcone, and general principles of telomerase inhibition by chalcone derivatives. The experimental protocols and data tables provided are illustrative templates for the investigation of this compound.

Introduction: The Rationale for Targeting Telomerase with Chalcones

Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cellular immortalization and is overexpressed in approximately 85-90% of cancer cells. Its restricted expression in most normal somatic cells makes it an attractive and specific target for anticancer drug development. Inhibition of telomerase can lead to telomere shortening, replicative senescence, and apoptosis in cancer cells, offering a promising therapeutic strategy.

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds belonging to the flavonoid family. They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The anticancer effects of some chalcone derivatives have been attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer progression. Recent evidence has pointed towards certain substituted chalcones as potential inhibitors of telomerase, opening a new avenue for the development of novel anticancer agents.

This technical guide focuses on 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, a specific methoxy-substituted chalcone. While direct evidence is pending, its structural similarity to known telomerase-inhibiting chalcones suggests it as a compound of interest for investigation.

The Compound of Interest and its Structural Analogue

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a poly-methoxylated chalcone. Its chemical structure is presented below:

-

IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

-

Molecular Formula: C₁₉H₂₀O₆

-

Molecular Weight: 344.36 g/mol

A structurally related compound, 2'-Hydroxy-2,3,4',6'-tetramethoxychalcone , has been identified as a potent telomerase inhibitor. The key structural difference lies in the substitution pattern on the B-ring. Understanding the activity of this analogue provides a strong basis for postulating the potential of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Proposed Mechanism of Telomerase Inhibition

The precise mechanism by which 2'-hydroxy-tetramethoxy-substituted chalcones inhibit telomerase is not yet fully elucidated. However, based on the structure of the chalcone scaffold and known mechanisms of other small molecule telomerase inhibitors, two primary hypotheses can be proposed:

-

Direct Inhibition of the hTERT Catalytic Subunit: The chalcone may bind to the active site or an allosteric site of the human Telomerase Reverse Transcriptase (hTERT), the catalytic subunit of the enzyme. This binding could interfere with the binding of deoxynucleoside triphosphates (dNTPs) or the translocation of the enzyme along the telomeric DNA, thereby inhibiting telomere elongation. The methoxy groups and the hydroxyl group on the chalcone could form hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket.

-

Stabilization of G-Quadruplex DNA: Telomeric DNA is rich in guanine and can form four-stranded structures known as G-quadruplexes. The formation of these structures at the 3' overhang of telomeres can physically block the access of telomerase, leading to the inhibition of its activity. The planar aromatic rings of the chalcone scaffold are characteristic of molecules known to bind and stabilize G-quadruplexes.

The following diagram illustrates the potential points of intervention for a chalcone-based telomerase inhibitor.

Caption: Proposed mechanisms of telomerase inhibition by a chalcone derivative.

Quantitative Data on Telomerase Inhibition (Illustrative)

As no specific data for 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is available, the following tables are presented as templates for how quantitative data on telomerase inhibition would be structured. The values for the related compound, 2'-Hydroxy-2,3,4',6'-tetramethoxychalcone, would populate such tables upon experimental determination.

Table 1: In Vitro Telomerase Inhibitory Activity

| Compound | Assay Type | Cell Line / Enzyme Source | IC₅₀ (µM) [cite: hypothetical] |

| 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone | TRAP Assay | Human Cancer Cell Lysate | To be determined |

| 2'-Hydroxy-2,3,4',6'-tetramethoxychalcone | TRAP Assay | Human Cancer Cell Lysate | Reported as potent |

| Positive Control (e.g., BIBR1532) | TRAP Assay | Human Cancer Cell Lysate | Known Value |

Table 2: Cellular Effects of Telomerase Inhibition

| Compound | Cell Line | Treatment Duration | Effect on Telomere Length | Effect on Cell Proliferation (GI₅₀, µM) [cite: hypothetical] |

| 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone | Cancer | e.g., 96 hours | To be determined | To be determined |

| 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone | Normal | e.g., 96 hours | To be determined | To be determined |

Detailed Experimental Protocols

5.1. Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

The synthesis of 2'-hydroxychalcones is typically achieved via the Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base.

Materials:

-

2'-Hydroxy-4',6'-dimethoxyacetophenone

-

3,4-Dimethoxybenzaldehyde

-

Ethanol or Methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 2'-Hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of KOH or NaOH (e.g., 50% aqueous solution, 2-3 equivalents) to the stirred mixture.

-

Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

-

A yellow precipitate of the chalcone should form.

-

Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude product.

-

Purify the crude chalcone by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent like ethanol.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

The following diagram outlines the general workflow for the synthesis and purification of the chalcone.

Caption: General workflow for the synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

5.2. Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

CHAPS lysis buffer

-

TRAP reaction buffer

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX reverse primer (5'-GCGCGG[CTTACC]₃CTAACC-3')

-

dNTPs

-

Taq DNA polymerase

-

SYBR Green or other DNA intercalating dye for real-time PCR

-

Real-time PCR instrument

-

Polyacrylamide gel electrophoresis (PAGE) equipment (for non-quantitative visualization)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured cancer cells and wash with PBS.

-

Resuspend the cell pellet in ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the cell extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Telomerase Extension Reaction:

-

In a PCR tube, prepare the reaction mixture containing TRAP buffer, dNTPs, TS primer, and a standardized amount of cell extract (e.g., 1 µg of protein).

-

Add the test compound (2'-Hydroxy-3,4,4',6'-tetramethoxychalcone) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Incubate the mixture at 30°C for 30 minutes to allow telomerase to extend the TS primer.

-

-

PCR Amplification:

-

Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture.

-

Perform PCR amplification with the following typical cycling conditions:

-

Initial denaturation at 95°C for 2-3 minutes.

-

30-40 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at 50-60°C for 30 seconds.

-

Extension at 72°C for 60 seconds.

-

-

Final extension at 72°C for 5-10 minutes.

-

-

-

Detection and Quantification:

-

For Real-Time PCR (Quantitative): Monitor the fluorescence of SYBR Green during the PCR cycles. The cycle threshold (Ct) value is inversely proportional to the amount of amplified product, and thus to the telomerase activity. Calculate the percentage of inhibition relative to the vehicle control.

-

For Gel-Based Detection (Semi-Quantitative): Resolve the PCR products on a non-denaturing polyacrylamide gel. Stain the gel with a DNA stain (e.g., ethidium bromide, SYBR Gold). Telomerase activity is indicated by a characteristic ladder of 6-base pair repeats. The intensity of the ladder reflects the level of telomerase activity.

-

The following diagram illustrates the workflow of the TRAP assay.

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) Assay.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for telomerase inhibition by chalcones is not yet established, some general observations from other biological activities of chalcones can be considered for future drug design:

-

Hydroxylation Pattern: The position and number of hydroxyl groups on both aromatic rings can significantly influence biological activity. The 2'-hydroxy group is often considered important for the activity of many chalcones.

-

Methoxylation Pattern: The presence and position of methoxy groups can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its binding to the target enzyme and its cellular uptake.

-

Substitution on the B-ring: Modifications on the B-ring have been shown to modulate the anticancer activity of chalcones.

Systematic synthesis and testing of a library of analogues of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone with variations in the substitution patterns will be crucial to elucidate the SAR for telomerase inhibition.

Conclusion and Future Directions

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone represents a promising, yet un-investigated, candidate as a telomerase inhibitor based on the activity of a close structural analogue. This technical guide provides a framework for its synthesis and evaluation. Future research should focus on:

-

Confirmation of Telomerase Inhibitory Activity: Performing TRAP assays to definitively determine the in vitro IC₅₀ of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

-

Elucidation of the Mechanism of Action: Investigating whether the compound directly inhibits hTERT or acts via G-quadruplex stabilization.

-

In Vitro and In Vivo Anticancer Studies: Evaluating the effect of the compound on telomere length, cell proliferation, and apoptosis in various cancer cell lines and in animal models of cancer.

-

Structure-Activity Relationship Studies: Synthesizing and testing a series of related chalcones to optimize the structure for enhanced potency and selectivity.

The exploration of this and other chalcone derivatives as telomerase inhibitors holds significant potential for the development of novel and effective cancer therapeutics.

Investigating the Antioxidant Potential of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological activities, including antioxidant properties.[1] The specific compound, 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, has been identified in plants such as Murraya caloxylon and Millettia leucantha.[2] While direct, extensive quantitative data on the antioxidant potential of this specific chalcone is not widely available in peer-reviewed literature, this guide provides a comprehensive framework for its investigation. The methodologies and potential signaling pathways outlined herein are based on established protocols for evaluating chalcone derivatives and other antioxidant compounds.[3][4] This document serves as a technical resource for researchers aiming to elucidate the antioxidant profile of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Quantitative Antioxidant Potential

The antioxidant capacity of a compound is typically evaluated using a panel of assays that measure different aspects of its radical scavenging and reducing abilities. The results are often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the specific radical activity. The following tables are structured for the clear presentation of such quantitative data, with placeholder columns for comparison against standard antioxidants like Ascorbic Acid, Trolox, and Quercetin.

Table 1: In Vitro Radical Scavenging and Reducing Power Activity (IC50, µM)

| Assay Type | 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone | Ascorbic Acid (Standard) | Trolox (Standard) | Quercetin (Standard) |

|---|---|---|---|---|

| DPPH Radical Scavenging | Data to be determined | Reference Value | Reference Value | Reference Value |

| ABTS Radical Scavenging | Data to be determined | Reference Value | Reference Value | Reference Value |

| Ferric Reducing Antioxidant Power (FRAP) | Data to be determined | Reference Value | Reference Value | Reference Value |

| Superoxide Radical Scavenging | Data to be determined | Reference Value | Reference Value | Reference Value |

| Hydroxyl Radical Scavenging | Data to be determined | Reference Value | Reference Value | Reference Value |

Table 2: In Vitro Lipid Peroxidation Inhibition

| Assay Type | 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone (IC50, µM) | Quercetin (Standard) (IC50, µM) |

|---|

| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Data to be determined | Reference Value |

Table 3: Ex Vivo / In Vivo Antioxidant Enzyme Activity

| Enzyme Assay | Effect of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone | Silymarin (Standard) |

|---|---|---|

| Superoxide Dismutase (SOD) Activity | Data to be determined (e.g., % increase) | Reference Value |

| Catalase (CAT) Activity | Data to be determined (e.g., % increase) | Reference Value |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for assessing antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[5]

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation : Prepare various concentrations of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone in methanol.

-

Reaction : Mix 1.0 mL of the DPPH solution with 1.0 mL of the test sample solution at different concentrations.

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank is prepared with methanol.

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the inhibition percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6]

-

Reagent Preparation : Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution : Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction : Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

-

Incubation : Incubate the mixture for 6 minutes at room temperature.

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[5]

-

Reagent Preparation : Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Reaction : Add 1.9 mL of the FRAP reagent to 100 µL of the test compound at various concentrations.

-

Incubation : Incubate the mixture at 37°C for 30 minutes in the dark.

-

Measurement : Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation : The antioxidant capacity is determined from a standard curve prepared using a known antioxidant (e.g., Trolox or Ascorbic Acid) and expressed as equivalents.

Lipid Peroxidation (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.[7]

-

Sample Preparation : Induce lipid peroxidation in a suitable biological sample (e.g., rat liver homogenate) using an oxidizing agent like Fe²⁺/ascorbate.

-

Reaction Mixture : Prepare a reaction mixture containing the biological sample, the test compound at various concentrations, and the oxidizing agent.

-

Incubation : Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination : Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Color Development : Add TBA reagent to the mixture and heat at 95°C for 25-30 minutes.[7]

-

Measurement : Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Calculation : Calculate the percentage inhibition of lipid peroxidation and determine the IC50 value.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays are typically performed on cell lysates or tissue homogenates after treatment with the test compound to assess its effect on endogenous antioxidant enzymes.

-